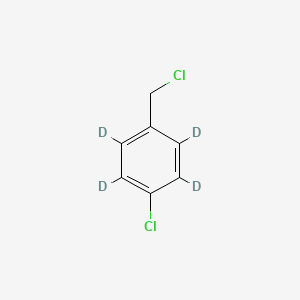

4-Chlorobenzyl-2,3,5,6-d4 chloride

説明

Structure

3D Structure

特性

IUPAC Name |

1-chloro-4-(chloromethyl)-2,3,5,6-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZAEUFPPSRDOP-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCl)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 4-Chlorobenzyl-2,3,5,6-d4 chloride

Content Type: Technical Whitepaper & Operational Guide Subject: 4-Chlorobenzyl-2,3,5,6-d4 Chloride (CAS: 1219802-84-2) Audience: Senior Researchers, DMPK Scientists, and Synthetic Chemists

Executive Summary

4-Chlorobenzyl-2,3,5,6-d4 chloride is a high-value stable isotope-labeled building block used primarily in the synthesis of internal standards for LC-MS/GC-MS bioanalysis. By incorporating four deuterium atoms on the aromatic ring, this reagent provides a +4 Da mass shift relative to its non-deuterated analog. This shift is critical for avoiding isobaric interference from the natural isotopic abundance of chlorine (

Physicochemical Characterization

Unlike standard reagents, the utility of this compound relies on its isotopic purity and specific mass signature.

Core Properties Table

| Property | Specification | Notes |

| Chemical Name | 4-Chlorobenzyl-2,3,5,6-d4 chloride | |

| CAS Number | 1219802-84-2 | Specific to the ring-d4 isotopologue |

| Molecular Formula | C | Two Cl atoms: one aryl, one benzylic |

| Molecular Weight | ~165.05 g/mol | +4.03 Da shift vs. native (161.03) |

| Appearance | Low-melting solid / Liquid | MP: 27–29 °C; often supercooled liquid |

| Boiling Point | 216–222 °C | Similar to non-deuterated analog |

| Isotopic Purity | ≥ 98 atom % D | Critical for "clean" MS baselines |

| Solubility | DCM, Chloroform, DMSO | Hydrolyzes slowly in water |

Spectroscopic Signature (Self-Validation)

To validate the identity of the reagent before use, researchers should verify the following signatures:

-

H-NMR (CDCl

-

Mass Spectrometry (EI/ESI): The parent ion cluster is complex due to two chlorine atoms.

-

Native: M+ at m/z 160, 162, 164.

-

D4-Analog: M+ at m/z 164, 166, 168.

-

Key Insight: In fragmentation (loss of benzylic Cl), the base peak shifts from m/z 125 (native benzyl cation) to m/z 129 (d4-benzyl cation), ensuring zero overlap.

-

Mass Spectrometry Logic & Internal Standard Design

The selection of a "d4" label over a "d2" or "d1" label is not arbitrary; it is necessitated by the natural abundance of Chlorine isotopes (

The Chlorine Isotope Problem

Chlorine exists naturally as

-

If you used a d2-labeled standard, its primary mass (M+2) would overlap exactly with the

Cl isotope peak of the native drug, causing "crosstalk" and quantification errors. -

The d4-label shifts the mass to M+4, pushing the signal beyond the natural isotopic envelope of the analyte.

Visualization: Isotopic Separation Logic

The following diagram illustrates why the +4 Da shift is essential for resolving the signals in a mass spectrometer.

Caption: Mass spectral shift logic demonstrating how the d4-label avoids interference from the natural M+2 isotope of chlorine-containing analytes.

Synthesis & Reactivity Profile

4-Chlorobenzyl-2,3,5,6-d4 chloride acts as a "hard" electrophile. Its primary utility is in Nucleophilic Substitution (

Reaction Mechanism

The reaction proceeds via direct displacement of the benzylic chloride.

-

Reactivity: High. The electron-withdrawing chlorine on the ring (para position) slightly deactivates the ring but makes the benzylic position highly susceptible to nucleophilic attack.

-

Kinetic Isotope Effect (KIE): Because the reaction center is the benzylic carbon (CH

), and the deuterium is on the aromatic ring, secondary KIEs are negligible. Reaction rates are identical to the non-deuterated standard.

Protocol: N-Alkylation of a Secondary Amine

This protocol describes the synthesis of a deuterated drug intermediate (e.g., for Chlorphenamine-d4 synthesis).

Reagents:

-

Substrate: Secondary Amine (1.0 eq)

-

Reagent: 4-Chlorobenzyl-2,3,5,6-d4 chloride (1.1 eq)

-

Base: Potassium Carbonate (K

CO -

Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of the secondary amine in 5 mL of anhydrous ACN under nitrogen atmosphere.

-

Activation: Add 2.0 mmol of anhydrous K

CO -

Addition: Add 1.1 mmol of 4-Chlorobenzyl-2,3,5,6-d4 chloride dropwise.

-

Note: If the reagent is solid (below 27°C), gently warm it to melt before transfer to ensure accurate stoichiometry.

-

-

Reaction: Heat to 60°C and monitor by TLC or LC-MS.

-

Endpoint: Disappearance of amine; appearance of product with Mass = (Amine + 129).

-

-

Workup: Filter off inorganic salts. Evaporate solvent. Partition residue between Ethyl Acetate and Water.[1]

-

Purification: Flash chromatography.

-

Quality Check: The product must show the M+4 mass shift compared to the native standard.

-

Visualization: Synthetic Workflow

Caption: Workflow for incorporating the 4-chlorobenzyl-d4 moiety into a drug scaffold via N-alkylation.

Handling, Stability, & Safety

This compound is a potent lachrymator (tear-inducing agent) and alkylating agent. Strict adherence to safety protocols is mandatory.

Safety Hazards

-

Lachrymator: Irritates mucous membranes instantly. Handling must occur in a functioning fume hood.

-

Vesicant: Potential blister agent.

Storage & Stability

-

Hydrolysis: The benzylic chloride bond is moisture-sensitive. Exposure to humid air will slowly convert the reagent to 4-chlorobenzyl alcohol-d4 and HCl gas.

-

Storage Conditions:

-

Store at 2–8°C (Refrigerator).

-

Keep under inert gas (Argon/Nitrogen).

-

Container: Tightly sealed glass vial with PTFE-lined cap.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7706, 4-Chlorobenzyl chloride. Retrieved from [Link]

Sources

Stability of Deuterated Benzyl Chlorides Under Ambient Conditions

Executive Summary

Deuterated benzyl chlorides (e.g., Benzyl chloride-

This guide challenges the assumption that "room temperature" storage is sufficient. While suppliers often ship these materials at ambient temperatures, long-term stability is dictated by moisture exclusion and stabilizer integrity , rather than temperature alone. The introduction of deuterium (

Core Thesis: Stability is binary—maintained only within a "Dry/Dark/Stabilized" triad. Breach of this triad triggers rapid autocatalytic failure, regardless of isotopic enrichment.

Chemical Dynamics & The Deuterium Effect

To understand stability, we must decouple the intrinsic reactivity of the benzyl chloride moiety from the subtle electronic perturbations introduced by deuteration.

The Benzyl Chloride Moiety

Benzyl chloride is an alkylating agent with a weakened C-Cl bond due to the resonance stabilization of the benzylic carbocation (in

-

Hydrolysis: Reaction with atmospheric moisture yields benzyl alcohol and hydrogen chloride (HCl).

-

Polymerization: The generated HCl, or contact with Lewis acid metals (Fe, Al), catalyzes a Friedel-Crafts alkylation, leading to polybenzyl resins (pink/red discoloration).

The Deuterium Advantage (Theoretical vs. Practical)

Does deuteration improve stability?

-

Secondary Kinetic Isotope Effect (SKIE): In an

hydrolysis mechanism, the rate-determining step is the ionization of the C-Cl bond. Deuterium substitution at the -

Practical Reality: While the SKIE suggests

-deuterated analogs are marginally more resistant to spontaneous ionization than their protium counterparts, this resistance is futile against moisture. The hydrolysis reaction is driven by nucleophilic attack (water), and once HCl is generated, the degradation becomes autocatalytic.

Degradation Pathways: A Mechanistic View

The following diagram illustrates the cascade of failure initiated by moisture ingress. Note the "Autocatalytic Loop" where HCl production accelerates further degradation.

Figure 1: Moisture-triggered degradation cascade leading to autocatalytic polymerization.

Stability Data & Storage Profiles

The table below synthesizes stability expectations based on storage conditions. Data is derived from standard reactivity profiles of benzyl halides and supplier guidelines.

| Parameter | Condition A: Ideal | Condition B: Ambient (Lab) | Condition C: Compromised |

| Temp / Humidity | 2–8°C, Desiccated | 20–25°C, <40% RH | >25°C, >60% RH |

| Stabilizer | Propylene Oxide / | Propylene Oxide | None / Depleted |

| Container | Septum-sealed, Argon flushed | Screw-cap, Air headspace | Open / Cracked Cap |

| Est.[3] Shelf Life | > 3 Years | 6–12 Months | < 2 Weeks |

| Primary Risk | None | Slow Hydrolysis | Rapid Polymerization |

| Visual Indicator | Clear/Colorless | Slight Yellowing | Pink/Red Viscous Liquid |

Critical Note: Many suppliers ship benzyl chloride-

with propylene oxide (0.1–1%) as an acid scavenger. If you distill the compound to purify it, you remove this stabilizer, rendering the compound highly unstable.

Experimental Protocol: Self-Validating Stability Assessment

Before using deuterated benzyl chloride in critical assays (e.g., derivatization for GC-MS), you must validate its purity and isotopic enrichment.

The "Tri-Check" Workflow

This protocol ensures you detect both chemical degradation (hydrolysis) and isotopic dilution (H/D exchange).

Step 1: Visual Inspection [2]

-

Pass: Liquid is clear and colorless.

-

Fail: Liquid is pink, red, or cloudy (indicates polymerization or HCl salts).

Step 2: Proton NMR (

H-NMR) - The Chemical Purity Check

-

Solvent:

(dried over molecular sieves). -

Target Signals (Unlabeled Reference):

4.6 (s, 2H, -

Analysis for

- -

Analysis for Degradation: Look for a new peak at

4.7 (Benzyl alcohol -

Calculation:

Step 3: GC-MS - The Isotopic Enrichment Check

-

Method: Split injection (1:50), DB-5MS column.

-

Why: NMR confirms chemical structure; Mass Spec confirms isotopic incorporation (

vs -

Criteria: The molecular ion cluster should match the predicted pattern for the specific isotopologue (e.g.,

133 for

Workflow Diagram

Figure 2: Decision tree for validating deuterated reagent integrity.

Best Practices for Handling & Storage

To maintain the "Ambient" stability window, you must artificially engineer the micro-environment.

-

The "Dry Box" Rule: Never store deuterated benzyl chlorides in the main lab fridge if it is frequently opened (condensation risk). Use a desiccator cabinet at room temperature or a dedicated chemical freezer with desiccant packs.

-

Stabilizer Maintenance: If the material is older than 12 months, add trace Propylene Oxide (0.5% v/v) or store over a few beads of anhydrous Potassium Carbonate (

) . This scavenges any HCl formed, preventing the autocatalytic loop. -

Inert Atmosphere: Always backfill the storage vial with Argon or Nitrogen after use. Oxygen is less of a concern than moisture, but air carries humidity.

-

Avoid Metal Spatulas: When handling, use glass pipettes. Contact with stainless steel needles or spatulas can introduce Fe(III) ions, initiating polymerization.

References

-

Tanabe, K., & Ido, T. (1965). The Mechanism of the Hydrolysis of Benzyl Chloride. Journal of the Research Institute for Catalysis, Hokkaido University.[4][5] Retrieved from [5]

-

National Institutes of Health (NIH). (n.d.). Benzyl Chloride - PubChem Compound Summary. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (1998). SIDS Initial Assessment Report: Benzyl Chloride. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Trace Quantification of 4-Chlorobenzyl Chloride Genotoxic Impurity

Protocol for using 4-Chlorobenzyl-2,3,5,6-d4 chloride as an Internal Standard

Abstract

This application note details a validated protocol for the trace quantification of 4-Chlorobenzyl chloride (a potential genotoxic impurity and alkylating agent) in Active Pharmaceutical Ingredients (APIs).[1] The method utilizes 4-Chlorobenzyl-2,3,5,6-d4 chloride as a stable isotope-labeled Internal Standard (IS).[1] By employing Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode, this protocol achieves parts-per-million (ppm) sensitivity, satisfying regulatory requirements (ICH M7) for mutagenic impurities.[1]

Introduction & Scientific Rationale

4-Chlorobenzyl chloride is a potent alkylating agent commonly used as an intermediate in the synthesis of pharmaceuticals (e.g., clopidogrel derivatives, quaternary ammonium salts).[1] Due to its reactivity, it is classified as a Genotoxic Impurity (GTI) . Regulatory bodies, including the FDA and EMA, require the control of such impurities to trace levels (typically <10–20 ppm depending on daily dose) in the final drug substance.[1]

Why use 4-Chlorobenzyl-2,3,5,6-d4 chloride? Quantitative analysis at trace levels is plagued by matrix effects, injection variability, and analyte instability.[1]

-

Matrix Compensation: The deuterated IS (

-IS) shares nearly identical physicochemical properties (solubility, boiling point, reactivity) with the analyte.[1] It co-elutes or elutes in close proximity, experiencing the same matrix suppression or enhancement in the ion source. -

Ring Deuteration Stability: The deuterium atoms are located on the benzene ring (positions 2,3,5,[1]6) rather than the benzylic carbon.[2] This renders the isotopic label chemically stable and resistant to Hydrogen-Deuterium (H/D) exchange, which can occur with benzylic protons in acidic or basic media.[1]

-

Mass Shift: The

modification provides a +4 Da mass shift in the primary fragment ion (tropylium/benzyl cation), allowing for interference-free detection in MS.[1]

Chemical Profile & Safety

| Property | Analyte (Light) | Internal Standard (Heavy) |

| Name | 4-Chlorobenzyl chloride | 4-Chlorobenzyl-2,3,5,6-d4 chloride |

| CAS No. | 104-83-6 | N/A (Labeled Analog) |

| Formula | C₇H₆Cl₂ | C₇H₂D₄Cl₂ |

| MW | 161.03 g/mol | ~165.05 g/mol |

| Boiling Point | 216–222 °C | ~216–222 °C |

| Primary Ion (SIM) | m/z 125 | m/z 129 |

Safety Warning: Both compounds are lachrymators and skin corrosives . They are potential carcinogens.[3][4][5]

-

Handling: All operations must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

-

Deactivation: Spills should be neutralized with a dilute solution of ammonia or sodium bicarbonate to hydrolyze the alkyl chloride.

Experimental Design & Workflow

The analytical strategy employs GC-MS with SIM . The high boiling point (~220°C) makes liquid injection preferable to static headspace for robust recovery, provided the API matrix is non-volatile.

3.1. Instrumentation Parameters[6][7][8]

-

System: GC-MS (Single Quadrupole or Triple Quad)[1]

-

Column: DB-5MS or Rtx-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)[1]

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow)

-

Inlet: Splitless mode (to maximize sensitivity); 250 °C.

-

Oven Program:

-

Initial: 60 °C (Hold 1 min)

-

Ramp 1: 15 °C/min to 240 °C

-

Ramp 2: 40 °C/min to 300 °C (Hold 3 min)

-

-

Transfer Line: 280 °C

-

Ion Source: EI (70 eV), 230 °C

3.2. Mass Spectrometry Detection (SIM Mode)

The method relies on the formation of the chlorobenzyl cation (loss of the benzylic Cl).[1]

| Compound | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 |

| 4-Chlorobenzyl chloride | 125 (³⁵Cl isotope) | 127 (³⁷Cl isotope) | 160 (Molecular Ion) |

| d4-IS | 129 (³⁵Cl isotope) | 131 (³⁷Cl isotope) | 164 (Molecular Ion) |

Note: The +4 Da shift from m/z 125 to 129 ensures no crosstalk between analyte and standard.

Figure 1: Mass spectral fragmentation logic showing the generation of quantitation ions.

Detailed Protocol

Step 1: Preparation of Solutions

Solvent Choice: Use Dichloromethane (DCM) or Acetone . Avoid Methanol or Ethanol, as benzyl chlorides can react with alcohols over time to form ethers (solvolysis), biasing results.

-

Internal Standard Stock (IS-Stock):

-

Weigh 10 mg of 4-Chlorobenzyl-2,3,5,6-d4 chloride into a 10 mL volumetric flask.

-

Dilute to volume with DCM.[2] Conc = 1000 µg/mL.

-

-

Internal Standard Working Solution (IS-Work):

-

Dilute IS-Stock 1:1000 with DCM.[1] Conc = 1 µg/mL.

-

-

Analyte Stock Solution:

-

Weigh 10 mg of reference 4-Chlorobenzyl chloride into a 10 mL flask.

-

Dilute to volume with DCM.[2] Conc = 1000 µg/mL.

-

Step 2: Calibration Standards

Prepare a 6-point calibration curve (e.g., 0.1 ppm to 20 ppm relative to API conc).

-

Transfer varying volumes of Analyte Stock to vials.

-

Add a constant volume of IS-Work to every vial (final IS conc should be ~5 ppm).[1]

-

Dilute to volume with DCM.[2]

Step 3: Sample Preparation (Drug Substance)

-

Weigh 100 mg of Drug Substance (API) into a 10 mL centrifuge tube.

-

Add 2.0 mL of DCM .

-

Add 50 µL of IS-Work (Internal Standard).[1]

-

Vortex for 2 minutes to dissolve the API (or extract the impurity if API is insoluble).

-

Centrifuge at 4000 rpm for 5 minutes (if any particulate remains).

-

Transfer supernatant to a GC vial for analysis.

Figure 2: Sample preparation workflow ensuring IS integration before extraction.[1]

Data Analysis & Calculations

Quantification is performed using the Internal Standard Method .

1. Calculate Response Factor (RF):

For each calibration level:

2. Quantification in Sample:

-

Area_Analyte: Integrated peak area at m/z 125.

-

Area_IS: Integrated peak area at m/z 129.

Validation Criteria (Self-Validating System)

To ensure trustworthiness, the protocol must meet these criteria:

-

System Suitability:

-

IS Peak Area consistency: The RSD of the IS peak area across 6 injections should be ≤ 5.0%.[1]

-

Resolution: Analyte and IS may co-elute (acceptable in MS) or partially separate due to deuterium isotope effect.

-

-

Linearity:

-

Calibration curve

.

-

-

Sensitivity:

-

LOD (Limit of Detection): S/N ratio ≥ 3:1 (Typically ~0.5 ppm).

-

LOQ (Limit of Quantitation): S/N ratio ≥ 10:1 (Typically ~1.5 ppm).

-

-

Accuracy (Recovery):

-

Spike API with analyte at LOQ, 100%, and 150% levels. Recovery must be 80–120%.

-

Troubleshooting & Pitfalls

| Issue | Probable Cause | Corrective Action |

| Low IS Recovery | Matrix suppression or evaporation.[1] | Check injection liner cleanliness. Ensure vials are capped tightly (volatile IS). |

| "Ghost" Peaks | Carryover. | Run solvent blanks (DCM) between high-concentration samples.[1] |

| IS Signal at m/z 125 | Isotopic impurity in IS. | Check Certificate of Analysis for IS. Ensure isotopic purity >98% atom D. |

| Degradation | Reaction with solvent. | CRITICAL: Do not use Methanol. Use DCM or Acetonitrile. Analyze within 24h. |

References

-

International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

-

Liu, D. Q., Sun, M., & Kord, A. S. (2010). Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 999-1014.[1] Link

-

Elder, D. P., et al. (2010). The management of genotoxic impurities in active pharmaceutical ingredients and drug products.[4][5][9][10][11] Trends in Analytical Chemistry, 29(11), 1217-1230.[1] Link

-

CDN Isotopes. (n.d.). Product Specification: 4-Chlorobenzyl-2,3,5,6-d4 Chloride.[1][12]Link

-

Tyl, R. W., et al. (1998). Developmental toxicity evaluation of benzyl chloride administered by gavage to rats and rabbits. Fundamental and Applied Toxicology. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. asianjpr.com [asianjpr.com]

- 5. rroij.com [rroij.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAU Scholar's Space: Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products [scholarworks.bwise.kr]

- 8. 4-Chlorobenzyl chloride | SIELC Technologies [sielc.com]

- 9. pharmaceutical genotoxic impurities: Topics by Science.gov [science.gov]

- 10. scispace.com [scispace.com]

- 11. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnisotopes.com [cdnisotopes.com]

Synthesis of deuterated pharmaceuticals using 4-Chlorobenzyl-d4 chloride

Executive Summary: The Deuterium Advantage

In modern drug discovery, the "Deuterium Switch"—replacing specific hydrogen atoms with deuterium (

Key Applications:

-

Internal Standards: Creating stable isotope-labeled (SIL) analogs for LC-MS/MS quantification with a distinct +4 Da mass shift.

-

Metabolic Shunting: Blocking arene oxide formation and ring hydroxylation, thereby forcing metabolic clearance through alternative pathways (e.g., benzylic oxidation).

-

Scaffold Construction: Serving as a precursor for deuterated benzhydryl motifs found in antihistamines (e.g., Cetirizine, Hydroxyzine).

Technical Specifications & Reagent Profile

The specific isotopologue discussed is deuterated on the aromatic ring. This configuration is chemically non-exchangeable under physiological conditions, ensuring label integrity.

| Property | Specification |

| Compound Name | 4-Chlorobenzyl-2,3,5,6-d4 chloride |

| Structure | |

| Target Isotopologue | Ring-d4: 1-(chloromethyl)-4-chlorobenzene-2,3,5,6-d4 |

| CAS Number | 1219803-74-3 (Ring-d4) |

| Molecular Weight | ~165.05 g/mol (vs. 161.03 for unlabeled) |

| Isotopic Purity | |

| Chemical Purity | |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen).[2] Moisture sensitive.[3] |

Critical Note on Isotope Location: Researchers must distinguish between Ring-d4 (discussed here) and Benzylic-d2 (

-d2). Ring deuteration protects against aromatic hydroxylation and provides a +4 Da shift. Benzylic deuteration (-d2) specifically targets the rate-limiting step of benzylic oxidation via the primary Kinetic Isotope Effect (KIE).

Mechanistic Insight: The Metabolic Logic

Incorporating 4-Cl-Bn-d4 is not merely a structural modification; it is a probe of metabolic fate.

-

Pathway A (Blocked): Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) often target electron-rich aromatic rings to form arene oxides or phenols. The C-D bond is significantly stronger than the C-H bond (

vs. -

Pathway B (Shunted): By blocking the ring, metabolism is often "shunted" to the benzylic position (oxidation to benzoic acid derivatives) or to the

-dealkylation pathway. This allows researchers to isolate and study these specific clearance mechanisms.

Figure 1: Metabolic shunting induced by ring deuteration.

Experimental Protocols

Protocol A: General N-Alkylation (Synthesis of Internal Standards)

Target: Synthesis of N-(4-chlorobenzyl-d4) piperazine derivatives.[4] This reaction is the industry standard for attaching the pharmacophore to secondary amines.

Reagents:

-

Amine substrate (1.0 eq)

-

4-Chlorobenzyl-d4 chloride (1.1 eq)

-

Potassium Carbonate (

), anhydrous (3.0 eq) -

Potassium Iodide (

) (0.1 eq, catalytic - Finkelstein acceleration) -

Acetonitrile (

) or DMF (anhydrous)

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the amine substrate in anhydrous MeCN (0.1 M concentration).

-

Base Addition: Add anhydrous

and catalytic -

Electrophile Addition: Add 4-Chlorobenzyl-d4 chloride dropwise via syringe.

-

Expert Tip: If the chloride is solid, dissolve it in a minimal volume of MeCN before addition to ensure homogeneity.

-

-

Reaction: Heat the mixture to 60–80°C (reflux for MeCN) under an inert atmosphere (

). Monitor via TLC or LC-MS. Reaction time is typically 4–12 hours. -

Workup:

-

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Protocol B: Advanced Scaffold Synthesis (The "Cetirizine Pathway")

Target: Synthesis of 4-Chlorobenzhydryl-d4 chloride , a precursor for blockbuster antihistamines like Cetirizine and Meclizine. This converts the benzyl reagent into a benzhydryl synthon.

Concept: Grignard formation followed by addition to benzaldehyde.

Procedure:

-

Grignard Formation:

-

To a suspension of Mg turnings (1.2 eq) in anhydrous THF, add a crystal of iodine.

-

Add a solution of 4-Chlorobenzyl-d4 chloride (1.0 eq) in THF dropwise to maintain gentle reflux. (Note: Benzyl chlorides can be sluggish; initiation is critical).

-

Result: 4-Chlorobenzyl-d4 magnesium chloride.

-

-

Aldehyde Addition:

-

Cool the Grignard solution to 0°C.

-

Add Benzaldehyde (1.0 eq) dropwise. Stir for 2 hours, allowing to warm to RT.

-

-

Hydrolysis & Conversion:

-

Quench with saturated

. Extract with Ether. -

The resulting alcohol (Benzhydrol) is treated with Thionyl Chloride (

) in DCM to yield the 4-Chlorobenzhydryl-d4 chloride .

-

-

Final Coupling:

-

This intermediate is then reacted with N-substituted piperazines (as in Protocol A) to generate deuterated Cetirizine analogs.

-

Workflow Visualization

Figure 2: Dual workflow for direct alkylation and benzhydryl scaffold expansion.

Quality Control & Validation

To ensure the integrity of the deuterated product, the following analytical checkpoints are mandatory:

-

Proton NMR (

H-NMR):-

Expectation: The aromatic region corresponding to the 4-chlorophenyl ring (typically

7.0–7.4 ppm) should be silent (or show only residual traces -

The benzylic protons (

) will appear as a singlet around

-

-

Mass Spectrometry (LC-MS):

-

Expectation: Observe the parent ion

. -

Isotope Pattern: The presence of Chlorine (

ratio 3:1) combined with -

Shift Verification: The mass must be exactly +4.025 Da higher than the non-deuterated standard.

-

-

Isotopic Enrichment Calculation:

-

Calculate

incorporation using the ratio of peak intensities:

-

Safety & Handling

-

Toxicity: Like all benzyl chlorides, the d4-analog is a potent lachrymator and alkylating agent. It is potentially carcinogenic.

-

Controls: Handle only in a functioning fume hood. Double-glove (Nitrile) is recommended.

-

Neutralization: Quench excess reagent with aqueous ammonia or dilute NaOH before disposal to destroy the alkylating potential.

References

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.

-

LGC Standards. (n.d.). 4-Chlorobenzyl-2,3,5,6-d4 Chloride Product Data. LGC Standards.

-

Pflum, D. A., et al. (2001).[6] A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride. Organic Process Research & Development, 5(2), 110–115.

-

Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398.

-

BenchChem. (2025).[1][3][5] Protocols for Nucleophilic Substitution Reactions of Benzyl Chlorides. BenchChem Application Notes.

Sources

Application Note: Precision Alkylation Strategies Using 4-Chlorobenzyl-2,3,5,6-d4 Chloride

Executive Summary

This guide details the strategic application of 4-Chlorobenzyl-2,3,5,6-d4 chloride (CAS: Custom/Analogous to 100-44-7) in organic synthesis, specifically for generating Stable Isotope Labeled Internal Standards (SIL-IS) used in LC-MS/MS bioanalysis. Unlike standard alkylations, reactions involving high-value deuterated reagents require protocols that maximize isotopic recovery and minimize scrambling. This document provides optimized protocols for N-alkylation and O-alkylation, utilizing Finkelstein activation to overcome kinetic sluggishness, ensuring high yield and isotopic integrity.

Chemical Profile & Strategic Value

The Reagent

4-Chlorobenzyl-2,3,5,6-d4 chloride is a benzylic halide where the aromatic protons are substituted with deuterium.

-

Function: Electrophilic alkylating agent.

-

Key Feature: The deuterium labels are located on the aromatic ring (

carbons), rendering them chemically stable against H/D exchange under standard basic alkylation conditions. This contrasts with benzylic deuteration, which can be labile. -

Mass Shift: Provides a +4 Da mass shift (

), ideal for separating analyte signals from internal standards in mass spectrometry, avoiding "cross-talk" from natural isotope abundance (

Reactivity Matrix

The benzylic chloride is a versatile electrophile but significantly less reactive than its bromide or iodide counterparts.

| Property | Characteristic | Implication for Protocol |

| Leaving Group | Chloride ( | Moderate leaving group; may require iodide catalysis (Finkelstein). |

| Mechanism | Predominantly | |

| Stability | Moisture Sensitive | Hydrolyzes to benzyl alcohol; requires anhydrous solvents. |

| Safety | Lachrymator | Induces severe tear production; strictly handle in a fume hood.[1] |

Mechanistic Foundations & Workflow

The alkylation proceeds primarily via an

Reaction Workflow Visualization

Figure 1: Generalized workflow for synthesizing d4-labeled standards. The Finkelstein activation step is critical for sterically hindered nucleophiles.

Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Amine-Based Standards)

Target: Secondary amines, Amides, or Indoles.

Rationale: Nitrogen nucleophiles are generally strong, but over-alkylation (quaternization) is a risk. We use a mild base and controlled stoichiometry.

Reagents:

-

Substrate: Target Amine (1.0 equiv)

-

Reagent: 4-Chlorobenzyl-2,3,5,6-d4 chloride (1.05 equiv)

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: Anhydrous Acetonitrile (ACN) or DMF.

Step-by-Step:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Target Amine in anhydrous ACN (0.1 M concentration).

-

Deprotonation: Add

(2.0 equiv). Stir at room temperature for 15 minutes. Note: -

Addition: Add 4-Chlorobenzyl-2,3,5,6-d4 chloride (1.05 equiv) dropwise.

-

Critical: If the d4-reagent is the limiting/expensive factor, reverse stoichiometry: Use 1.2 equiv of the amine to ensure 100% consumption of the d4-chloride.

-

-

Reaction: Heat to 60°C under an inert atmosphere (

or Ar) for 4–12 hours. Monitor by LC-MS.[4][5] -

Workup: Filter off inorganic solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water/brine, dry over

, and concentrate.

Protocol B: O-Alkylation (Williamson Ether Synthesis)

Target: Phenols or Alcohols.

Rationale: Phenols are weaker nucleophiles than amines and require full deprotonation to the phenoxide anion.

Reagents:

-

Substrate: Target Phenol (1.0 equiv)

-

Reagent: 4-Chlorobenzyl-2,3,5,6-d4 chloride (1.1 equiv)

-

Base: Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

-

Solvent: Anhydrous DMF or THF.

Step-by-Step:

-

Activation: In a dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous DMF at 0°C.

-

Addition 1: Slowly add the Target Phenol (dissolved in minimal DMF). Evolution of

gas will occur. Stir for 30 min at 0°C -

Addition 2: Cool back to 0°C. Add 4-Chlorobenzyl-2,3,5,6-d4 chloride dropwise.

-

Reaction: Allow to warm to room temperature. Stir for 6–18 hours.

-

Troubleshooting: If reaction stalls, add catalytic Tetra-n-butylammonium iodide (TBAI) (5 mol%) to facilitate iodide exchange (see Protocol C).

-

-

Quench: Carefully quench with saturated

solution (exothermic). -

Extraction: Extract with

or EtOAc.

Protocol C: Finkelstein Activation (In-Situ Iodination)

Target: Enhancing reactivity for sterically hindered or electron-poor nucleophiles.

Mechanism: Benzyl chlorides react slower than benzyl iodides. Adding Sodium Iodide (NaI) creates a transient benzyl iodide species, which reacts faster with the nucleophile.

Figure 2: The catalytic cycle of Finkelstein activation. R-I is generated in situ and consumed immediately.

Modification: Add Sodium Iodide (NaI) (0.1 to 1.0 equiv) to Protocol A or B.

-

Solvent Switch: If using Acetone, NaCl precipitates, driving the equilibrium to R-I.[3][6][7] If using DMF, the reaction relies on the higher nucleophilicity of

vs

Quality Control & Validation

To ensure the synthesized standard is valid for regulated bioanalysis (GLP):

| Test | Method | Acceptance Criteria |

| Chemical Purity | HPLC-UV / | > 95% (No unreacted amine/phenol). |

| Isotopic Purity | High-Res MS (Orbitrap/Q-TOF) | < 0.5% contribution to |

| Isotopic Stability | Stress Test | Incubate in plasma/buffer (37°C, 24h). Confirm no D |

| Structure | Confirm absence of aromatic protons at d4 positions; benzylic |

Safety & Handling (Lachrymator)

4-Chlorobenzyl chloride is a potent lachrymator (tear gas agent).

-

Engineering Controls: All weighing and transfers must occur inside a functioning chemical fume hood.

-

Neutralization: Glassware contaminated with benzyl chloride should be rinsed with a dilute solution of alcoholic KOH or ammonia before removal from the hood to destroy the alkylating potential.

-

PPE: Double nitrile gloves and chemical splash goggles are mandatory.

-

Storage: Store at 2-8°C under inert gas. Moisture ingress creates HCl gas (pressure buildup risk).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7503, 4-Chlorobenzyl chloride. Retrieved from [Link]

-

Master Organic Chemistry (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from [Link]

-

Byju's Chemistry (2024). Finkelstein Reaction Mechanism and Applications. Retrieved from [Link]

-

ResolveMass Laboratories (2025). Deuterated Internal Standards for LC-MS: Selection & Synthesis. Retrieved from [Link]

-

PrepChem. Preparation of 4-chlorobenzyl chloride. Retrieved from [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Method Development using 4-Chlorobenzyl-d4 Chloride

This Application Note is structured as a high-level technical guide for analytical chemists and method developers. It moves beyond basic instructions to explain the chemical logic and validation strategies required for robust LC-MS/MS assays.

Introduction & Scientific Rationale

In quantitative bioanalysis and metabolomics, analytes containing phenolic hydroxyls, thiols, or sterically hindered amines often exhibit poor ionization efficiency in Electrospray Ionization (ESI). This results in low sensitivity and susceptibility to matrix effects.

4-Chlorobenzyl chloride (CBC) acts as a potent alkylating agent that solves these challenges through three mechanisms:

-

Hydrophobicity Enhancement: The introduction of the chlorobenzyl moiety significantly increases retention on Reversed-Phase (C18) columns, moving analytes away from the "ion suppression zone" (early eluting salts/polar matrix).

-

Ionization Tagging: The chlorobenzyl group facilitates the formation of stable ions (often promoting protonation or ammonium adduct formation in ESI+), even for acidic species like phenols that traditionally require ESI- (which is often noisier).

-

Stable Isotope Dilution: By using 4-Chlorobenzyl-d4 chloride , researchers can generate stable isotope-labeled internal standards (SIL-IS) in situ. This allows for "Differential Isotope Labeling" (DIL), where the sample is labeled with d0-reagent and the standard with d4-reagent (or vice versa), canceling out matrix effects and ionization variability.

Chemical Mechanism

The core reaction is a base-catalyzed nucleophilic substitution (

Reaction Scheme (Phenol Example)

Workflow Logic Diagram

The following diagram illustrates the Differential Isotope Labeling (DIL) workflow.

Figure 1: Differential Isotope Labeling workflow. Samples and standards are derivatized separately with light (d0) and heavy (d4) reagents, then mixed for analysis.

Experimental Protocols

Reagents and Materials[1][2][3][4][5][6]

-

Derivatizing Agent A (d0): 4-Chlorobenzyl chloride (Sigma/Aldrich or equivalent).

-

Derivatizing Agent B (d4): 4-Chlorobenzyl-d4 chloride (Isotopic purity >99 atom % D).

-

Note on Isotope Position: Ensure the d4 label is on the aromatic ring (

) or the methylene/ring combination depending on the supplier. This protocol assumes Ring-D4.

-

-

Base: Anhydrous Potassium Carbonate (

) or Triethylamine (TEA). -

Solvent: LC-MS grade Acetonitrile (ACN) or Acetone.

-

Quenching Agent: Formic Acid (5% in water).

Derivatization Procedure (Step-by-Step)

This protocol is optimized for phenolic metabolites (e.g., estrogens, bisphenols, alkylphenols) in plasma or urine.

| Step | Action | Critical Technical Insight |

| 1. Extraction | Extract 50 µL of plasma using LLE (Ethyl Acetate) or PPT (Acetonitrile). Evaporate to dryness under | Remove water. Water competes with the analyte as a nucleophile, hydrolyzing the reagent to 4-chlorobenzyl alcohol. |

| 2. Reagent Add. | Reconstitute residue in 50 µL Acetonitrile . Add 20 µL of 100 mM CBC (d0 or d4) solution. | Excess reagent is required (typically 50-100x molar excess) to drive reaction kinetics to completion (pseudo-first-order). |

| 3. Catalyst Add. | Add 10 µL of 500 mM | Carbonate is preferred for phenols; TEA is preferred for carboxylic acids. |

| 4. Incubation | Vortex and heat at 60°C for 30 minutes . | Heat is required to overcome the activation energy of the |

| 5. Quenching | Add 20 µL of 5% Formic Acid . | Neutralizes the base and stops the reaction. Prevents damage to the LC column (high pH). |

| 6. Mixing | (For DIL Strategy): Mix the d0-labeled sample and d4-labeled standard in a 1:1 ratio. | This creates the final solution where the d4-derivative acts as the internal standard. |

| 7. Centrifugation | Centrifuge at 12,000 x g for 10 min. | Removes precipitated salts ( |

LC-MS/MS Method Development

Mass Spectrometry Parameters

The introduction of the 4-chlorobenzyl group creates a predictable fragmentation pattern. The benzyl-cation cleavage is the dominant pathway.

-

Ionization Mode: ESI Positive (

) -

Adducts: Look for

or -

Mass Shift:

-

d0-Derivative: Adds

(Net mass addition: ~124.0 Da, replacing H). -

d4-Derivative: Adds

(Net mass addition: ~128.0 Da). -

Calculation: Molecular Weight of Analyte + 124.0 (d0) or +128.0 (d4).

-

Table 1: MRM Transition Strategy

| Analyte Type | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Rationale |

| d0-Target | 125.0 ( | 20 - 35 eV | Characteristic 4-chlorobenzyl tropylium ion. | |

| d4-Internal Std | 129.0 ( | 20 - 35 eV | Specific d4-benzyl fragment; no cross-talk with d0. |

Note: The Q3 fragment 125/129 is a "Quantifier" for screening. For strict confirmation, optimize a second transition specific to the analyte backbone.

Chromatography (LC)[7][8]

-

Column: C18 or Phenyl-Hexyl (e.g., Waters BEH C18, Phenomenex Kinetex).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).

-

Gradient: The derivatives are significantly more hydrophobic. Start gradient higher (e.g., 40% B) to save time, or use a standard 5-95% B ramp.

-

Separation of Excess Reagent: The unreacted 4-chlorobenzyl chloride (and its hydrolysis product, alcohol) will elute. Ensure your analyte elutes away from the reagent front to avoid suppression.

Validation & Troubleshooting

Self-Validating Checks

When developing this method, perform these three checks to ensure "Trustworthiness" (Part 2 of requirements):

-

The "Isotope Effect" Check: Inject d0-standard and d4-standard individually. They should have nearly identical retention times (d4 might elute slightly earlier, by <0.1 min). If separation is too large, integration windows must be adjusted.

-

Reaction Completeness: Monitor the disappearance of the underivatized analyte precursor. If >5% remains, increase temperature or reagent concentration.

-

Cross-Signal Contribution: Inject high concentrations of d0-derivative and monitor the d4-MRM channel. There should be no signal (unless the d4 reagent is impure).

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for derivatization efficiency.

References

-

Higashi, T., et al. (2016). "Isotope-coded ESI-enhancing derivatization reagents for differential analysis, quantification and profiling of metabolites in biological samples by LC/MS: A review." Journal of Pharmaceutical and Biomedical Analysis.

-

Li, L., et al. (2013). "Stable isotope coded derivatizing reagents as internal standards in metabolite profiling." Analytica Chimica Acta.

-

Malec, P. A. (2017). "Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS." University of Michigan Library.

-

Aitken, R. A., & Slawin, A. M. (2021). "4-Chlorobenzyl Chloride."[1][2][3] Molbank.[4]

-

Syngene International. "Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview."

Sources

Using 4-Chlorobenzyl-2,3,5,6-d4 chloride for kinetic isotope effect studies

Application Note: Strategic Utilization of 4-Chlorobenzyl-2,3,5,6-d4 Chloride in Drug Discovery

Executive Summary

This guide details the application of 4-Chlorobenzyl-2,3,5,6-d4 chloride (CAS: Specific to supplier, generic structure described) as a high-value deuterated building block. While benzyl chlorides are standard alkylating agents in organic synthesis, the specific incorporation of four deuterium atoms on the aromatic ring serves two critical functions in modern drug development:

-

Metabolic Blocking ("Deuterium Switch"): Mitigating cytochrome P450-mediated aromatic hydroxylation to improve pharmacokinetic (PK) profiles.

-

Mechanistic Elucidation: Differentiating between metabolic pathways (e.g., benzylic oxidation vs. ring oxidation) via Competitive Kinetic Isotope Effect (KIE) studies.

Scientific Rationale & Mechanism

The Reagent: 4-Chlorobenzyl-2,3,5,6-d4 Chloride

This compound functions as an electrophilic "tag" that introduces a stable, isotopically labeled 4-chlorobenzyl moiety into a nucleophilic scaffold (amines, phenols, thiols).

-

Chemical Stability: The C-D bonds on the aromatic ring are chemically inert to standard nucleophilic substitution conditions (

), ensuring the isotopic label remains intact during drug synthesis. -

Metabolic Relevance: The aromatic ring is a common "soft spot" for Phase I metabolism. Cytochrome P450 enzymes often catalyze the formation of arene oxides or direct hydroxylation at these positions.[1]

The Deuterium Isotope Effect (DIE)

The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope.[2]

-

Primary KIE (

): Occurs if C-H bond breakage is the rate-determining step (RDS). If ring oxidation is the RDS for clearance, deuteration will significantly extend the half-life ( -

Secondary KIE (

): Occurs if the hybridization changes (e.g.,

Experimental Workflow: Synthesis & Application

The following diagram illustrates the workflow from reagent incorporation to KIE analysis.

Figure 1: Workflow for synthesizing a deuterated drug candidate and subjecting it to a competitive KIE assay.

Detailed Protocol: Competitive Intermolecular KIE Assay

This protocol determines the KIE by incubating a 1:1 mixture of the deuterated (

Materials

-

Substrates: Synthesized Drug-H (

) and Drug-D ( -

System: Pooled Liver Microsomes (human or species-specific) at 20 mg/mL protein.

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

Step-by-Step Methodology

Step 1: Substrate Preparation (The 1:1 Mix)

-

Prepare 10 mM stock solutions of Drug-H and Drug-D in DMSO.

-

Mix equimolar amounts to create a Working Substrate Mix (e.g., 50 µM each).

-

Self-Validating Step: Analyze this mix via LC-MS immediately to establish the precise initial ratio (

). Do not assume it is exactly 1:1.

-

Step 2: Incubation

-

Pre-warm phosphate buffer (490 µL) containing microsomes (0.5 mg/mL final conc) to 37°C.

-

Add 1 µL of Working Substrate Mix (Final conc: 1 µM total substrate).

-

Initiate reaction by adding 50 µL NADPH regenerating system.

-

Time Points: Sample at

minutes.-

Control: Run a parallel incubation without NADPH to assess chemical stability.

-

Step 3: Quenching & Extraction

-

At each time point, transfer 50 µL of reaction mixture into 150 µL ice-cold Quench Solution.

-

Vortex for 1 min and centrifuge at 10,000 x g for 10 min to pellet proteins.

-

Transfer supernatant to LC-MS vials.

Step 4: LC-MS/MS Analysis

-

Method: MRM (Multiple Reaction Monitoring).

-

Transitions: Monitor the specific parent

fragment transition for both H and D forms.-

Note: The

analog will have a mass shift of +4 Da. Ensure the fragmentation pattern retains the benzyl ring; otherwise, the mass shift will be lost.

-

Data Analysis & Interpretation

Calculate the ratio of the peak areas (

Formula for Competitive KIE:

Alternatively, for low conversion (<20%), plot the ratio

Table 1: Interpreting KIE Values

| Observed KIE ( | Interpretation | Mechanistic Insight |

| 1.0 (Unity) | No Isotope Effect | C-H bond breakage on the ring is not rate-limiting. Metabolism likely occurs elsewhere (e.g., N-dealkylation) or binding is rate-limiting. |

| > 2.0 (Primary) | Normal KIE | C-H bond breakage is the Rate-Determining Step (RDS). High potential for "Deuterium Switch" to improve stability. |

| 0.8 - 0.9 (Inverse) | Inverse Secondary KIE | Suggests hybridization change ( |

Application Diagram: Metabolic Pathways

This diagram visualizes how the reagent helps distinguish between metabolic routes.

Figure 2: Distinguishing metabolic soft spots. If the ring is attacked (Route B), the KIE will be significant. If the benzylic carbon is attacked (Route A), the ring deuteriums exert negligible effect.

References

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

-

Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450-Catalyzed Reactions. Methods in Enzymology, 596, 217-238. Link

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

-

Isotope Effect in Drug Metabolism. (2025). BenchChem Application Library. Link

Sources

Application Notes and Protocols for the Derivatization of Amines using 4-Chlorobenzyl-2,3,5,6-d4 chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Amine Analysis in Mass Spectrometry through Deuterated Derivatization

The quantitative analysis of primary and secondary amines, a class of compounds integral to numerous biological processes and pharmaceutical agents, often presents analytical challenges. Their inherent polarity and, in some cases, low volatility can lead to poor chromatographic resolution and ionization efficiency in mass spectrometry (MS). Chemical derivatization is a powerful strategy to overcome these limitations. By covalently modifying the amine functional group, we can enhance the analyte's hydrophobicity, improve its chromatographic retention, and increase its ionization response.

This guide provides a comprehensive overview and detailed protocols for the derivatization of primary and secondary amines using 4-Chlorobenzyl-2,3,5,6-d4 chloride. This deuterated reagent offers a significant advantage for quantitative mass spectrometry by enabling the synthesis of stable isotope-labeled internal standards. The incorporation of four deuterium atoms provides a precise mass shift, allowing for accurate quantification while minimizing isotopic effects on chromatographic retention.

Principle of Derivatization: A Nucleophilic Substitution Approach

The derivatization of amines with 4-Chlorobenzyl-2,3,5,6-d4 chloride proceeds via a well-established nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-Chlorobenzyl-2,3,5,6-d4 chloride. This results in the displacement of the chloride leaving group and the formation of a stable secondary or tertiary amine, respectively.

The reaction is typically carried out under basic conditions to deprotonate the amine, thereby increasing its nucleophilicity and driving the reaction to completion. The use of the deuterated reagent (d4) results in the formation of a derivatized amine with a mass increase of 4 Da compared to the product formed with the non-deuterated analog. This known mass difference is the cornerstone for using the derivatized analyte as an internal standard in quantitative LC-MS applications.

Core Applications

The use of 4-Chlorobenzyl-2,3,5,6-d4 chloride for amine derivatization is particularly valuable in:

-

Quantitative Bioanalysis: Development of robust LC-MS/MS methods for the quantification of drugs and their metabolites containing primary or secondary amine moieties in biological matrices such as plasma, urine, and tissue homogenates.

-

Metabolomics: Targeted and untargeted analysis of amine-containing metabolites, including amino acids and neurotransmitters.

-

Proteomics: While less common, derivatization can be used for the analysis of N-terminal amines of peptides.

Experimental Protocols

Protocol 1: Synthesis of a Deuterated Internal Standard

This protocol describes the synthesis of a deuterated amine derivative to be used as an internal standard in a quantitative LC-MS assay.

Materials:

-

Amine of interest

-

4-Chlorobenzyl-2,3,5,6-d4 chloride

-

Anhydrous Acetonitrile (ACN)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Reaction vial (e.g., 1.5 mL glass vial with a screw cap)

-

Heating block or water bath

-

Nitrogen gas supply for drying (optional)

-

Vortex mixer

Procedure:

-

Analyte Preparation: Prepare a stock solution of the amine of interest in anhydrous acetonitrile at a concentration of 1 mg/mL.

-

Reaction Setup: In a clean, dry reaction vial, add 100 µL of the amine stock solution.

-

Base Addition: Add 1.5 equivalents of a non-nucleophilic base such as DIPEA or TEA. For a typical small molecule amine, this will be in the range of 2-5 µL. The base scavenges the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Derivatizing Agent Addition: Add 1.2 equivalents of 4-Chlorobenzyl-2,3,5,6-d4 chloride. It is recommended to prepare a fresh stock solution of the derivatizing agent in anhydrous acetonitrile (e.g., 10 mg/mL) and add the appropriate volume.

-

Reaction Incubation: Securely cap the vial and vortex briefly. Place the vial in a heating block or water bath set to 60°C for 1 hour. The elevated temperature accelerates the rate of the nucleophilic substitution reaction.

-

Reaction Quenching and Work-up: After incubation, allow the reaction mixture to cool to room temperature. The reaction can be quenched by the addition of a small amount of water. For purification, the solvent can be evaporated under a gentle stream of nitrogen, and the residue can be reconstituted in a suitable solvent for purification by flash chromatography or preparative HPLC if necessary. For many applications, the reaction mixture can be diluted and used directly for LC-MS analysis after assessing purity.

-

Verification: Confirm the successful synthesis of the deuterated derivative by LC-MS analysis, expecting to observe the desired mass shift of +4 Da compared to the non-deuterated derivative.

Protocol 2: Derivatization of Amines in a Biological Matrix for Quantitative Analysis

This protocol outlines the derivatization of an amine analyte in a biological sample (e.g., plasma) for quantification using a non-deuterated derivatizing agent and a deuterated internal standard.

Materials:

-

Biological matrix sample (e.g., plasma, urine)

-

Internal Standard: Solution of the deuterated amine derivative (synthesized as per Protocol 1) at a known concentration.

-

Protein Precipitation Solvent: Acetonitrile containing 0.1% formic acid.

-

Derivatizing Agent: 4-Chlorobenzyl chloride (non-deuterated) solution in anhydrous acetonitrile (1 mg/mL).

-

Borate Buffer (0.1 M, pH 9.0)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Preparation: To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the deuterated internal standard solution.

-

Protein Precipitation: Add 300 µL of ice-cold protein precipitation solvent. Vortex vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean reaction vial.

-

Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution and Derivatization: Reconstitute the dried extract in 50 µL of borate buffer (pH 9.0). Add 50 µL of the 4-Chlorobenzyl chloride solution in acetonitrile.

-

Reaction Incubation: Cap the vial, vortex, and incubate at 60°C for 30 minutes.

-

Sample Analysis: After cooling, the sample is ready for injection into the LC-MS system.

Data Presentation

| Parameter | Value | Rationale |

| Reagent | 4-Chlorobenzyl-2,3,5,6-d4 chloride | Introduces a +4 Da mass shift for use as an internal standard. |

| Reaction Type | Nucleophilic Substitution (SN2-like) | The amine nitrogen attacks the benzylic carbon. |

| Base | DIPEA or TEA (non-nucleophilic) | Scavenges HCl byproduct without competing in the reaction. |

| Solvent | Anhydrous Acetonitrile | Aprotic polar solvent that solubilizes reactants. |

| Temperature | 60°C | Provides sufficient energy to overcome the activation barrier. |

| Reaction Time | 30-60 minutes | Typically sufficient for complete reaction. |

Visualization of Workflows

Derivatization Reaction Mechanism

Caption: General mechanism of amine derivatization.

Quantitative Analysis Workflow

Caption: Workflow for quantitative analysis of amines.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The success of the derivatization can be immediately confirmed by observing the expected mass shift in the product using mass spectrometry. For quantitative assays, the inclusion of a stable isotope-labeled internal standard from the very beginning of the sample preparation process corrects for variability in extraction, derivatization efficiency, and matrix effects, ensuring the accuracy and precision of the results. It is crucial to use anhydrous solvents for the derivatization reaction to prevent hydrolysis of the 4-Chlorobenzyl-2,3,5,6-d4 chloride reagent.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Derivatization Yield | Reagent hydrolysis due to moisture. | Use anhydrous solvents and reagents. Store derivatizing agent under inert gas. |

| Insufficient base. | Ensure at least 1.5 equivalents of base are used. | |

| Low reaction temperature or time. | Optimize incubation temperature and time for your specific analyte. | |

| Poor Chromatographic Peak Shape | Suboptimal mobile phase. | Adjust mobile phase pH and organic content. |

| Sample overload. | Dilute the sample before injection. | |

| High Background in MS | Excess derivatizing reagent. | Optimize the amount of reagent used. Consider a sample clean-up step after derivatization. |

Conclusion

Derivatization of primary and secondary amines with 4-Chlorobenzyl-2,3,5,6-d4 chloride is a robust and reliable method for enhancing their analytical characteristics for LC-MS analysis. The ability to easily synthesize a deuterated internal standard makes this approach particularly powerful for quantitative studies in drug development and metabolomics. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement this technique in their laboratories.

References

-

PrepChem. Preparation of 4-chlorobenzyl chloride. [Link]

-

Song, P. et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(4), 1966–1973. [Link]

-

Chemguide. Multiple nucleophilic substitution in the reaction between halogenoalkanes and ammonia. [Link]

-

Chemistry LibreTexts. Amine Fragmentation. [Link]

Troubleshooting & Optimization

Technical Support Center: 4-Chlorobenzyl-2,3,5,6-d4 Chloride Storage & Handling

Product Code: [Simulated-Internal-Code] CAS: 104-83-6 (Unlabeled parent) / Deuterated analog Topic: Preventing Hydrolysis & Degradation During Storage

Introduction: Why This Molecule Demands "Gold Standard" Care

You are likely working with 4-Chlorobenzyl-2,3,5,6-d4 chloride because you require a precise metabolic tracer or an internal standard for mass spectrometry. Unlike standard reagents, the value of this compound lies in its isotopic purity.

While the deuterium labels on the benzene ring are chemically stable, the benzylic chloride moiety is highly labile . It is prone to hydrolysis, a reaction that destroys the molecule's alkylating ability and renders it useless for your synthesis. Furthermore, this reaction releases Hydrochloric Acid (HCl), which can corrode storage, injure the user, and accelerate further degradation.

This guide treats the storage of this isotopologue as a containment procedure , not just "putting a bottle on a shelf."

Module 1: The Science of Degradation

To prevent degradation, you must understand the enemy. The primary threat is atmospheric moisture, which triggers a self-amplifying (autocatalytic) decomposition loop .

The Mechanism

-

Initiation: Moisture enters the container. The benzylic carbon, made electrophilic by the chlorine and the electron-withdrawing chlorophenyl ring, undergoes nucleophilic attack by water (Hydrolysis).[1]

-

Product Formation: The chloride is displaced, forming 4-Chlorobenzyl alcohol-d4 (an impurity) and HCl (gas/acid).

-

The "Vicious Cycle" (Autocatalysis): The generated HCl increases the ionic strength and acidity of the surface moisture layer, catalyzing further hydrolysis.

-

Container Failure: HCl gas corrodes metal caps and degrades rubber septa, compromising the seal and allowing more moisture to enter.

Visualizing the Threat

Figure 1: The "Vicious Cycle" of benzyl chloride hydrolysis. Note the red dashed line: once HCl degrades the cap, the rate of failure becomes exponential.

Module 2: Storage Protocol (The "How")

Physical State Note: 4-Chlorobenzyl chloride has a melting point of ~29°C .[2][3]

-

At Room Temp: It may be a liquid or a slush.

-

At Storage Temp (-20°C): It is a hard solid.

-

Implication: You cannot dry the inside of a solid block with molecular sieves. Prevention is the only cure.

Protocol A: Long-Term Archive (Unopened/Infrequent Use)

| Parameter | Specification | Rationale |

| Temperature | -20°C | Slows reaction kinetics significantly. |

| Atmosphere | Argon (Ar) | Ar is heavier than air and blankets the solid surface better than Nitrogen ( |

| Primary Container | Amber Glass | Protects against photo-degradation (radical formation). |

| Cap Seal | Teflon (PTFE) Tape + Parafilm | PTFE tape on threads prevents seizing; Parafilm outside blocks moisture. |

| Secondary Containment | Desiccator / Ziploc + Sieves | Place the bottle inside a heat-sealed barrier bag or jar containing activated 4Å molecular sieves. |

Protocol B: Active Use (Frequent Aliquoting)

If you use this reagent weekly, repeated freeze-thaw cycles will introduce moisture via condensation.

-

Create a Stock Solution: Dissolve the entire contents in an anhydrous solvent (e.g., Anhydrous DCM or THF) to a known concentration.

-

Add Desiccant: Add activated 4Å Molecular Sieves directly into the solution.

-

Why? Sieves can scavenge water from a liquid solution effectively. They cannot scavenge water from a frozen solid block.

-

-

Store the Solution: Store at -20°C in a bottle with a Sure/Seal™ or Mininert™ valve.

Workflow: Safe Handling Decision Tree

Figure 2: Critical decision tree to prevent condensation-induced hydrolysis.

Module 3: Troubleshooting & FAQs

Q1: I see a white crust around the cap. Is the compound ruined?

Diagnosis: This is likely a mixture of hydrolyzed product (alcohol) and potentially polymerized material catalyzed by HCl. Action:

-

Do not scrape this back into the bottle.

-

Wipe the threads with a dry cloth (wear chemically resistant gloves; benzyl chlorides are blister agents).

-

Take a small aliquot of the internal material and run an H-NMR. If the internal solid is clear/white, the crust may have protected the bulk. If the bulk is yellow/viscous, degradation has occurred.

Q2: The bottle is "fuming" when I open it.

Diagnosis: DANGER. This indicates significant hydrolysis has occurred, releasing HCl gas. Action:

-

Close the hood sash immediately.

-

The reagent is likely heavily degraded.

-

Neutralize the bottle contents before disposal (slow addition to a basic solution) to prevent acid burns.

Q3: Can I dry the solid if it gets wet?

Answer: No. You cannot effectively dry the solid benzyl chloride without accelerating the reaction.

-

Why? Heating it under vacuum to remove water will speed up the hydrolysis of the remaining water before it evaporates.

-

Solution: Dissolve the "wet" solid in dry Dichloromethane (DCM), add activated Magnesium Sulfate (

) or Molecular Sieves to dry the solution, filter, and then use the solution directly. Do not try to re-concentrate to a solid.

Q4: Why am I crying? (Safety Warning)

Answer: Benzyl chlorides are potent lachrymators (tear agents).[4]

-

Cause: The moisture in your eyes hydrolyzes the vapor, creating HCl directly on your cornea.

-

Prevention: Always handle in a functioning fume hood. If you smell it or feel eye irritation, your containment has failed.

References

-

Hydrolysis Mechanism: Amyes, T. L., & Richard, J. P. (2013). Generation and Stability of Carbocations. In Reactive Intermediate Chemistry. Wiley-Interscience. Link

-

Physical Properties: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7503, Benzyl chloride. Link

-

Purification & Handling: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann. (See section on Alkyl Halides). Link

-

Safety Data: Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chlorobenzyl chloride. Link

Sources

Technical Guide: Preserving Isotopic Integrity in 4-Chlorobenzyl-d4 Chloride

This guide is structured as a high-level technical resource for researchers working with isotopically labeled electrophiles. It prioritizes mechanistic understanding to prevent "silent" isotopic dilution.

The Core Challenge: The "Auto-Catalytic" Degradation Loop

Working with 4-Chlorobenzyl-d4 chloride presents a dual challenge: chemical stability (hydrolysis) and isotopic stability (H/D exchange). Unlike standard organic reagents, the degradation product of this compound (HCl) actively destroys the value of the remaining reagent by catalyzing deuterium loss on the aromatic ring.

The Mechanism of Failure

Aromatic C-D bonds are generally stable. However, the benzylic chloride moiety is highly susceptible to hydrolysis.

-

Moisture Ingress: Even trace water hydrolyzes the C-Cl bond.

-

Acid Generation: This releases HCl (proton source).

-

Scrambling: The generated

attacks the deuterated ring (Electrophilic Aromatic Substitution), forming a sigma-complex. Upon re-aromatization, there is a statistical probability of losing

Visualization: The Scrambling Cascade

The following diagram illustrates how a minor chemical purity issue (hydrolysis) escalates into a major isotopic purity failure.

Figure 1: The auto-catalytic cycle where hydrolysis byproducts actively degrade the isotopic enrichment of the remaining stock.

Storage & Handling Protocols

To break the cycle described above, you must treat the compound not just as moisture-sensitive, but as proton-sensitive .

Protocol A: The "Zero-Proton" Storage System

Do not rely on standard refrigeration alone. The goal is to prevent the formation of HCl.

| Parameter | Recommendation | Scientific Rationale |

| Primary Container | Flame-dried Schlenk tube or crimped vial with PTFE/Silicone septum. | Prevents atmospheric moisture ingress better than standard screw caps. |

| Headspace | Argon (Ar) or Nitrogen ( | Displaces humid air. Argon is preferred due to higher density. |

| Desiccant | Activated 4Å Molecular Sieves (in the outer jar, not inside the liquid). | Scavenges ambient moisture before it penetrates the septum. |

| Stabilizer (Optional) | Solid | Neutralizes any generated HCl immediately, preventing the catalytic exchange cycle [1]. |

| Temperature | -20°C. | Slows the kinetics of both hydrolysis and the subsequent EAS exchange reaction. |

Protocol B: Handling for Synthesis

-

Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation.

-

Syringe Transfer: Never pour. Use oven-dried, gas-tight syringes purged with inert gas.

-

Solvent Choice: Use anhydrous solvents (DCM, THF) stored over sieves. Avoid protic solvents (MeOH, EtOH) entirely, as they will induce immediate solvolysis and exchange [2].

Reaction Optimization (Friedel-Crafts Focus)

The most common application for 4-Chlorobenzyl-d4 chloride is installing a deuterated benzyl group via Friedel-Crafts alkylation. This is the highest-risk step for scrambling because Lewis Acids (LA) catalyze H/D exchange rapidly.

The Lewis Acid Dilemma

Strong Lewis acids (e.g.,

Recommended Workflow:

-

Select Milder Catalysts: Use

, -

Temperature Control: Run the reaction at the lowest possible temperature (often 0°C or -78°C). Scrambling has a higher activation energy than alkylation; low temps favor the kinetic product (alkylation) over the thermodynamic equilibration (scrambling).

-

Scavengers: Include a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) to sponge up the proton released during the substitution, preventing it from attacking the deuterated ring.

Figure 2: Decision matrix for selecting reaction conditions to minimize isotopic loss.

Analytical Validation (Troubleshooting)

How do you prove the deuterium stayed on the ring?

Quantitative NMR ( -qNMR)

Do not rely solely on Mass Spec, which can be misleading due to matrix effects or clustering.

-

Method: Run a standard proton NMR in a non-protic deuterated solvent (

or -

Target: Look for the "silent" region. The aromatic region (approx.[1] 7.0 - 7.5 ppm) should be empty.

-

Calculation: Integrate the benzylic protons (

, ~4.5 ppm). Set this integral to 2.00. Any signal appearing in the aromatic region represents protonated impurity (-

% D-Incorporation = [1 - (Integral_Aromatic / Ideal_Proton_Count)] * 100

-

Mass Spectrometry (HRMS)[2]

-

Look for: The isotopologue distribution. You want to see the dominant

peak. -

Warning Sign: A "smear" or elevated

and

FAQ: Troubleshooting Specific Scenarios

Q: I see a small aromatic signal in my NMR. Is my experiment ruined? A: Not necessarily. Calculate the integration. If the aromatic signal integrates to <0.05 (relative to the benzylic 2.0), you still have >98% isotopic enrichment. This is often acceptable for biological studies but may be insufficient for studying Kinetic Isotope Effects (KIE).

Q: Can I distill the compound to purify it? A: Risky. Distillation requires heat, and if any trace HCl is present, the heat will accelerate scrambling. If you must purify, use rapid column chromatography on neutral alumina (not acidic silica) with anhydrous hexane, and use it immediately.

Q: Why not just use

Q: My reaction yield is low when I use the "Mild Conditions" (ZnCl2). A: This is the trade-off. To increase yield without scrambling, try Silver Triflate (AgOTf) as a promoter. It abstracts the chloride irreversibly to form AgCl, generating a potent electrophile without requiring strong Bronsted acidity, preserving the deuterium label.

References

-

Safe Handling of Benzyl Halides: U.S. Centers for Disease Control (CDC). Occupational Health Guideline for Benzyl Chloride. Link

-

H/D Exchange Mechanisms: IUPAC. Compendium of Chemical Terminology (Gold Book), "Hydrogen-Deuterium Exchange". Link

- Friedel-Crafts Selectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic text on Lewis Acid reactivity and scrambling risks).

-

Isotopologue Analysis: International Atomic Energy Agency (IAEA). Use of Isotope Techniques. Link

-

Deuterium Scrambling in MS: Journal of the American Society for Mass Spectrometry. "Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards". Link

Sources

Technical Guide: Optimizing Signal-to-Noise in Trace Analysis Using Deuterated Benzyl Chloride

[1]

Executive Summary & Scientific Rationale

Welcome to the technical support center. You are likely accessing this guide because you are quantifying Benzyl Chloride —a known alkylating agent and potential genotoxic impurity (GTI)—at trace levels (ppm or ppb) in pharmaceutical matrices.[1]

You are using Benzyl Chloride-d7 (or -d5) as an Internal Standard (IS).[1]

The Core Problem: Users often misconceive that adding a deuterated standard increases the electronic signal of the analyte. It does not. The Solution: Deuterated standards improve the effective Signal-to-Noise ratio (S/N) by:

-

Carrier Effect: At ultra-trace levels, the IS (added at higher concentration) occupies active sites in the flow path, preventing the loss of the trace analyte.

-

Noise Cancellation: By correcting for matrix-induced ion suppression and extraction variability in real-time.

This guide moves beyond basic "how-to" steps and addresses the mechanistic failures that compromise S/N ratios in isotope dilution mass spectrometry (IDMS).

Critical Protocol: Handling & Stability

Status: High Priority Risk: Hydrolysis & Degradation

Benzyl chloride is highly reactive.[1] A common cause of "disappearing signal" or "drifting response factors" is not instrument failure, but chemical degradation of the standard before injection.

Standard Preparation Protocol (Anhydrous)

Do not use protic solvents (Methanol/Water) for stock preparation.

| Step | Action | Scientific Rationale |

| 1 | Solvent Selection | Use Anhydrous DMSO or Acetonitrile .[1] Avoid Methanol/Ethanol.[1] Benzyl chloride reacts with alcohols to form benzyl ethers (solvolysis).[1] |

| 2 | Glassware | Use amber, silanized glass vials. |

| 3 | Storage | Store at -20°C, ideally under Argon/Nitrogen. |

| 4 | Working Std | Prepare fresh daily in the mobile phase. |

Visualization: The Degradation Trap

Context: Why your S/N drops over time. The following diagram illustrates the chemical instability that introduces "chemical noise" and reduces analyte signal.

Figure 1: Chemical degradation pathways of Benzyl Chloride. Hydrolysis reduces the effective concentration of the standard, altering the response ratio and degrading S/N.

Troubleshooting Guide: Improving S/N

Methodology: Isotope Dilution Mass Spectrometry (IDMS)[2]

Scenario A: High Background Noise (Chemical Noise)

Symptom: The baseline is high, obscuring the Benzyl Chloride peak. Root Cause: "Cross-talk" or Isotopic Impurity.[1]

Q: Why do I see a peak for Benzyl Chloride in my blank sample containing only the Internal Standard? A: This is likely due to Isotopic Impurity .

-

Mechanism: Commercial deuterated standards (e.g., d7) often contain small percentages of d0 (native) or d6 forms.[1] If your d7 standard has 0.5% d0, and you spike it at 1000 ng/mL, you are artificially adding 5 ng/mL of "analyte" to your sample.[1]

-

Fix:

Scenario B: Low Signal Intensity (Ion Suppression)

Symptom: Both Analyte and IS peaks are tiny, despite high concentration.[1] Root Cause: Matrix Effects (Co-eluting competitors).[1][3]

Q: How does the deuterated standard help if the signal is suppressed? A: It corrects the Ratio, not the raw signal. However, to recover raw S/N:

-

The Carrier Effect: In trace analysis (low ppb), active sites on the column or liner may irreversibly adsorb the analyte.

-

Protocol: Spike the Deuterated IS at a concentration 50-100x higher than the analyte LOQ. The IS acts as a "sacrificial lamb," saturating the active sites so the trace analyte can pass through to the detector.

Scenario C: Poor Precision (%RSD > 15%)

Symptom: The Area Ratio (Analyte/IS) fluctuates wildly.[1] Root Cause: Deuterium Exchange (H/D Scrambling).[1]